6-Bromo-4-iodo-5,8-dimethoxyquinoline is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. This compound features halogen substituents (bromine and iodine) and methoxy groups, contributing to its unique properties and potential applications in medicinal chemistry. The compound is recognized for its role as an intermediate in the synthesis of various biologically active molecules, including potential pharmaceuticals.
The compound can be synthesized through various methods involving quinoline derivatives. Research has established multiple synthetic pathways that optimize yield and purity while minimizing environmental impact. Notably, 6-bromo-4-iodoquinoline serves as an important intermediate in the synthesis of other compounds, such as GSK2126458, which has therapeutic implications in cancer treatment .
6-Bromo-4-iodo-5,8-dimethoxyquinoline is classified as a heterocyclic aromatic compound, specifically a member of the quinoline family. This classification indicates its structure contains a nitrogen atom within a cyclic framework, which is characteristic of many biologically active compounds.
The synthesis of 6-bromo-4-iodoquinoline typically involves several steps, including cyclization and substitution reactions. One reported method involves the following steps:
The molecular formula for 6-bromo-4-iodoquinoline is . Its structural characteristics include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are commonly employed to confirm the structure of synthesized compounds .
The chemical reactivity of 6-bromo-4-iodoquinoline is influenced by its halogen substituents and methoxy groups. It can undergo various reactions typical of quinolines:
These reactions are critical for developing derivatives with enhanced biological activities .
The mechanism of action for 6-bromo-4-iodoquinoline largely depends on its biological targets. Compounds within this class often interact with enzymes or receptors involved in disease processes:
Research indicates that these interactions can lead to significant antiproliferative effects in cancer cell lines .
The physical and chemical properties of 6-bromo-4-iodoquinoline include:
While specific values for melting point, boiling point, and density are not universally documented, these properties are essential for understanding solubility and stability during synthesis and application .
6-Bromo-4-iodoquinoline has several scientific uses:
Quinoline, a privileged N-heterocyclic scaffold, has anchored medicinal chemistry for over a century. Early antimalarials like quinine demonstrated the pharmacodynamic potential of quinoline cores, but the strategic introduction of halogens (Br, I, Cl) revolutionized their therapeutic profile. Halogenation enhances bioavailability by increasing lipophilicity (measured by logP) and enables targeted molecular interactions:
Table 1: Evolution of Key Halogenated Quinoline Pharmacophores
| Compound | Substituents | Primary Therapeutic Use | Key Structural Advantage |
|---|---|---|---|
| Chloroquine | 7-Cl | Antimalarial | Lysosomotropic accumulation |
| Brolucizumab (Beovu®) | 6-Br, 4-CN | Anti-VEGF (Ophthalmology) | Enhanced target affinity & aqueous solubility |
| 6-Bromo-4-iodoquinoline* | 6-Br, 4-I | Synthetic intermediate | Orthogonal halogen reactivity for derivatization |
| 6-Bromo-4-iodo-5,8-dimethoxyquinoline | 6-Br, 4-I, 5,8-(OCH₃) | Targeted oncology/anti-infectives | Dual reactivity + electronic modulation |
*Base structure without methoxy groups [1] [5]
This tetra-substituted quinoline exemplifies rational scaffold optimization. Its design integrates three critical dimensions:
Table 2: Key Physicochemical Properties of 6-Bromo-4-iodo-5,8-dimethoxyquinoline
| Property | Value | Impact on Drug Design |
|---|---|---|
| Molecular Weight | 394.06 g/mol | Ideal for BBB penetration (if <500) |
| Calculated logP (cLogP) | ~3.2 (ChemDraw) | Balances lipophilicity & solubility |
| Halogen Bond Donor Strength (C4-I) | -5.2 kcal/mol (DFT) | Stronger than Br analog (-4.1 kcal/mol); enhances target binding |
| TPSA (Total Polar Surface Area) | 33.2 Ų | Supports cell membrane permeability |
CAS No.: 28008-55-1
CAS No.: 39148-58-8
CAS No.: 147732-57-8
CAS No.:
CAS No.: 21416-14-8